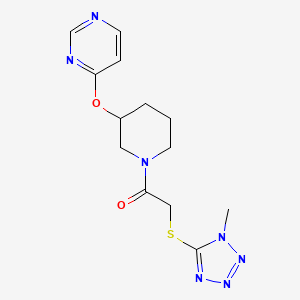
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H17N7O2S and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound consists of a tetrazole ring linked via a thioether to a piperidine moiety substituted with a pyrimidine group. This unique combination is thought to contribute to its biological activities.
Molecular Formula: C13H16N6OS
Key Functional Groups:
- Tetrazole ring
- Thioether linkage
- Piperidine ring
- Pyrimidine moiety
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring: Reacting 1-methylhydrazine with sodium azide.
- Thioether Formation: The tetrazole derivative is reacted with a thiol compound.
- Piperidine and Pyrimidine Substitution: The thioether is then reacted with piperidine derivatives containing pyrimidine groups.
Antimicrobial Activity
Research has shown that derivatives of tetrazole and piperidine exhibit significant antimicrobial properties. A study evaluating various tetrazole-piperidine derivatives demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was found to possess activity comparable to established antibiotics, indicating its potential as a lead molecule for antimicrobial drug development .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
The proposed mechanism of action involves:
- Interaction with Enzymes: The tetrazole moiety may chelate metal ions, inhibiting metalloproteins involved in cellular processes.
- Receptor Modulation: The piperidine and pyrimidine components interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
- Antimicrobial Evaluation: A series of studies have confirmed the antimicrobial efficacy of tetrazole-piperidine derivatives, highlighting their potential as new antibiotics .
- Cancer Cell Line Studies: Research involving lung cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-8-12(21)20-6-2-3-10(7-20)22-11-4-5-14-9-15-11/h4-5,9-10H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVWTMOKRGFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














